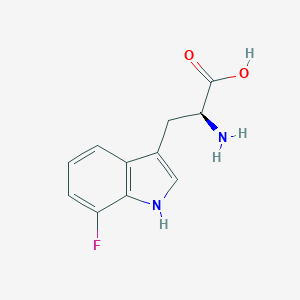

7-Fluoro-L-triptófano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 7-Fluoro-L-triptófano:

Espectroscopia de Resonancia Magnética Nuclear (RMN)

El this compound se utiliza como una sonda de RMN sensible debido a la incorporación de un átomo de flúor en lugar de un átomo de hidrógeno. Esto permite la incorporación específica del sitio en proteínas para monitorear la unión del ligando a través de la espectroscopia de RMN de 19F .

Ingeniería de Proteínas

El compuesto puede incorporarse a las proteínas mediante codificación genética, lo cual es útil para estudiar la estructura y la función de las proteínas. Esta incorporación específica del sitio se logra utilizando una aminoacil-tRNA sintetasa mutante identificada mediante sistemas de selección de bibliotecas .

Estudios de Unión de Ligandos

Las propiedades únicas del this compound lo convierten en una herramienta excelente para monitorear la unión de ligandos en tiempo real, proporcionando información valiosa sobre las interacciones entre proteínas y ligandos .

Investigación Bioquímica

Los investigadores utilizan el this compound en estudios bioquímicos para explorar varios aspectos de la biología molecular, incluidos los mecanismos enzimáticos y los procesos de plegamiento de proteínas .

Investigaciones Farmacológicas

Este compuesto ayuda en la investigación farmacológica al permitir que los científicos observen los efectos de la unión de fármacos en la conformación y la actividad de las proteínas .

Biología Estructural

En biología estructural, el this compound se utiliza para mejorar la resolución de las estructuras de proteínas obtenidas mediante espectroscopia de RMN, contribuyendo a una comprensión más profunda de la dinámica de las proteínas

Mecanismo De Acción

Target of Action

7-Fluoro-L-tryptophan, also known as 7-fluorotryptophan or (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, is primarily incorporated into proteins . The primary targets of this compound are proteins, specifically at the tryptophan residues . The compound is incorporated into proteins via a mutant aminoacyl-tRNA synthetase, which is identified by a library selection system .

Mode of Action

The mode of action of 7-Fluoro-L-tryptophan involves its incorporation into proteins in place of a hydrogen atom with a fluorine atom . This substitution is facilitated by the mutant aminoacyl-tRNA synthetase, which allows the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy .

Biochemical Pathways

The biochemical pathway involved in the action of 7-Fluoro-L-tryptophan is the protein synthesis pathway . The compound is incorporated into proteins in E. coli in response to the amber (TAG) codon . This process is facilitated by a tRNA synthetase/tRNA pair, which is used for the in vivo incorporation of 7-Fluoro-L-Tryptophan into proteins .

Pharmacokinetics

It is known that the compound is incorporated into proteins in vivo, suggesting that it is absorbed and distributed within the organism

Result of Action

The result of the action of 7-Fluoro-L-tryptophan is the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution allows for the monitoring of protein-ligand interactions and conformational changes in proteins using 19F NMR spectroscopy . For example, the site-specific incorporation of 7-Fluoro-L-tryptophan into the Zika virus NS2B-NS3 protease has been demonstrated .

Action Environment

The action environment of 7-Fluoro-L-tryptophan is within the cellular environment, specifically within the protein synthesis machinery . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the mutant aminoacyl-tRNA synthetase, the availability of the amber (TAG) codon for incorporation, and the cellular conditions that facilitate protein synthesis .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-L-tryptophan is incorporated into proteins in place of tryptophan by the cellular machinery . This substitution allows for the site-specific monitoring of protein response to ligand binding by 19F NMR spectroscopy . The 7-fluoro-L-tryptophan can interact with various enzymes, proteins, and other biomolecules, and these interactions can be monitored with high sensitivity due to the unique properties of the fluorine atom .

Cellular Effects

The incorporation of 7-Fluoro-L-tryptophan into proteins can have various effects on cellular processes. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific protein and cellular context.

Molecular Mechanism

At the molecular level, 7-Fluoro-L-tryptophan exerts its effects through its interactions with other biomolecules. It can bind to enzymes and other proteins, potentially influencing their activity. It can also affect gene expression, possibly by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-L-tryptophan can change over time. For example, it has been used in adaptive laboratory evolution (ALE) experiments, where Escherichia coli was cultivated with 7-fluoroindole, leading to the incorporation of 7-Fluoro-L-tryptophan into the proteome .

Metabolic Pathways

7-Fluoro-L-tryptophan is involved in the same metabolic pathways as tryptophan, as it is incorporated into proteins in place of tryptophan . It can interact with the same enzymes and cofactors as tryptophan, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 7-Fluoro-L-tryptophan within cells and tissues are likely to be similar to that of tryptophan, as it is a structural analog of this amino acid .

Subcellular Localization

The subcellular localization of 7-Fluoro-L-tryptophan will depend on the specific protein into which it is incorporated. It could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the protein .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)